molecular formula C22H30N2O3 B5634125 2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5634125
M. Wt: 370.5 g/mol
InChI Key: OFTIGZIMYBLKBY-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar spiro compounds often involves multi-step reactions that meticulously construct the spiro and diaza frameworks. For example, compounds within this class have been synthesized for their antihypertensive activity, involving substitutions at the 8 position with different alkyl or aryl groups to modulate activity (Caroon et al., 1981). The synthesis routes typically utilize Michael addition reactions, cyclization steps, and specific substitutions to achieve the desired structural features.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is characterized by a diazaspiro framework that incorporates both nitrogen and oxygen atoms within a bicyclic system. This arrangement significantly influences the molecule's chemical reactivity and interaction with biological targets. Crystal structure determinations of related compounds reveal configurations that are crucial for their biological activity, showcasing the importance of stereochemistry in these molecules (Wang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold are diverse, reflecting the reactivity of both the spirocyclic and diaza components. For instance, reactions with nitriles under acidic conditions or with polyfluoroalkyl alcohols via electrophilic ipso-halocyclization demonstrate the versatility and reactivity of these frameworks (Rozhkova et al., 2013). These reactions are pivotal in introducing various functional groups that modulate the molecule's biological activity.

Physical Properties Analysis

The physical properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones depend on their molecular structure, particularly the substituents and stereochemistry. These properties influence the compound's solubility, stability, and overall behavior in biological systems. While specific data on the target compound might not be directly available, closely related molecules exhibit a range of physical behaviors that underscore the importance of precise structural features (Georgiadis, 1986).

Chemical Properties Analysis

The chemical properties of diazaspiro compounds, including reactivity, stability, and interaction with biological targets, are significantly influenced by their unique molecular framework. The presence of nitrogen atoms within the spirocyclic structure imparts basicity and nucleophilicity, affecting the compound's ability to undergo various chemical reactions and form bonds with biological molecules. Studies on similar molecules highlight their potential as muscarinic agonists and their interactions with calcium channels, demonstrating the impact of the diazaspiro configuration on chemical properties and biological activity (Tsukamoto et al., 1995).

properties

IUPAC Name

2-(3-methoxypropyl)-8-[(1R,2R)-2-phenylcyclopropanecarbonyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-13-5-10-24-16-22(15-20(24)25)8-11-23(12-9-22)21(26)19-14-18(19)17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTIGZIMYBLKBY-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)C3CC3C4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1CC2(CCN(CC2)C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one

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